molecular formula C18H18BrN3OS2 B3410601 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole CAS No. 898351-33-2

2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole

Cat. No.: B3410601
CAS No.: 898351-33-2
M. Wt: 436.4 g/mol
InChI Key: WEEICYYUDWFBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, a piperazine ring, and a bromothiophene moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with acetic acid derivatives. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine and appropriate halogenated intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups such as carbonyls.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the bromothiophene moiety, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, palladium catalysts, and boronic acids for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole stands out due to its unique combination of structural elements, which confer distinct chemical reactivity and biological activity. The presence of the bromothiophene moiety, in particular, enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3OS2/c1-11-3-4-13-16(12(11)2)20-18(25-13)22-9-7-21(8-10-22)17(23)14-5-6-15(19)24-14/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEICYYUDWFBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole
Reactant of Route 3
Reactant of Route 3
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole
Reactant of Route 4
Reactant of Route 4
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole
Reactant of Route 5
Reactant of Route 5
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole
Reactant of Route 6
Reactant of Route 6
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.